4-[Ethyl(phenyl)sulfamoyl]benzoic acid
Description
4-[Ethyl(phenyl)sulfamoyl]benzoic acid is a sulfonamide-derived benzoic acid compound characterized by an ethyl-phenyl substituted sulfamoyl group at the 4-position of the benzoic acid backbone.
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-2-16(13-6-4-3-5-7-13)21(19,20)14-10-8-12(9-11-14)15(17)18/h3-11H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCSBJHPZGBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(phenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with ethyl phenyl sulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction scheme can be represented as follows:
[ \text{4-Aminobenzoic acid} + \text{Ethyl phenyl sulfonyl chloride} \rightarrow \text{4-[Ethyl(phenyl)sulfamoyl]benzoic acid} ]
Industrial Production Methods
Industrial production of 4-[Ethyl(phenyl)sulfamoyl]benzoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl(phenyl)sulfamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-[Ethyl(phenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[Ethyl(phenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[Ethyl(phenyl)sulfamoyl]benzoic acid with structurally related sulfamoylbenzoic acid derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: Alkyl vs. Aromatic substituents (e.g., benzyloxy in ) introduce π-π stacking capabilities, useful for target binding.
- Steric Considerations: Bulky groups like 3,4-dimethylphenyl () may restrict conformational flexibility but improve selectivity for sterically constrained targets.
Biological Activity
4-[Ethyl(phenyl)sulfamoyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[Ethyl(phenyl)sulfamoyl]benzoic acid can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 273.33 g/mol
This compound features a benzoic acid moiety substituted with an ethyl(phenyl)sulfamoyl group, which contributes to its biological activity.
The mechanism of action for 4-[Ethyl(phenyl)sulfamoyl]benzoic acid involves several pathways:
- Inhibition of Enzymatic Activity : The sulfamoyl group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of inflammatory diseases where enzyme modulation is crucial.
- Anti-inflammatory Effects : Studies have indicated that this compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cellular models.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with 4-[Ethyl(phenyl)sulfamoyl]benzoic acid:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, effective against certain bacterial strains.
- Anticancer Potential : There is emerging evidence that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential for further investigation in oncology.
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anticancer | Cytotoxic to breast cancer cells | |
| Anti-inflammatory | Reduces TNF-alpha production |
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated the efficacy of 4-[Ethyl(phenyl)sulfamoyl]benzoic acid against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
-
Case Study on Anticancer Activity :
- In vitro assays conducted on various cancer cell lines demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells, with an IC50 value of 20 µM. This suggests a promising avenue for future cancer therapies targeting similar pathways.
Research Findings
Recent research has focused on the synthesis and biological evaluation of derivatives of 4-[Ethyl(phenyl)sulfamoyl]benzoic acid to enhance its activity and selectivity:
- Derivatives with Enhanced Activity : Modifications to the sulfamoyl group have yielded derivatives with improved potency against specific cancer cell lines.
- Mechanistic Studies : Further studies are required to elucidate the precise mechanisms by which this compound exerts its biological effects, particularly in relation to its interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
